molecular formula C17H16N4O2S B12179299 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide

Cat. No.: B12179299
M. Wt: 340.4 g/mol
InChI Key: QKWHAPIFOQWEIB-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and a furan ring

Preparation Methods

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with an appropriate thiol compound under controlled conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting the intermediate with a pyridine derivative, often using a coupling reagent to facilitate the reaction.

    Formation of the Furan Ring: The furan ring is formed by cyclization of an appropriate precursor, which is then coupled with the pyrimidine-pyridine intermediate to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce certain functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine or pyridine rings, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-3-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-pyridin-3-ylfuran-2-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-11-8-12(2)20-17(19-11)24-10-14-5-6-15(23-14)16(22)21-13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

QKWHAPIFOQWEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CN=CC=C3)C

Origin of Product

United States

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